(o-Aminophenyl)-hydroquinone
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Overview
Description
Scientific Research Applications
1. Skin Targeting and Dermatology
- Co-Drug Strategy for Skin Applications : (o-Aminophenyl)-hydroquinone is involved in the synthesis of co-drugs like 4-hydroxyphenyl 4-(aminomethyl)cyclohexanecarboxylate (HAC) and 1,4- phenylene bis(aminomethyl)cyclohexanecarboxylate (BAC), improving skin absorption in dermatological treatments. These compounds have shown promising results in treating skin hyperpigmentation without causing irritation (Hsieh et al., 2013).
2. Chemical Industry
- Hydroquinone Production : Research has been conducted on the continuous hydrolysis technology for producing hydroquinone from p-aminophenol, which is closely related to this compound. This method offers advantages like lower equipment costs and higher productivity, potentially benefiting industrial processes (Sun Cheng, 2012).
3. Environmental Studies
- Phenolic Compound Degradation : this compound plays a role in the degradation of phenolic compounds, a crucial process in environmental remediation. Research involving enzymes from Serratia marcescens AB 90027 shows that certain phenolic compounds, including hydroquinone, are effectively degraded, aiding in reducing chemical oxygen demand (COD) in water treatment processes (Yao et al., 2006).
Mechanism of Action
Target of Action
(o-Aminophenyl)-hydroquinone, a derivative of hydroquinone, primarily targets Histone Deacetylase 3 (HDAC3) . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression by removing acetyl groups from histones . This process leads to chromatin condensation and gene repression .
Mode of Action
The compound interacts with its target, HDAC3, by inhibiting its activity . This inhibition leads to an increase in the acetylation levels of histones, altering the chromatin structure and affecting the expression of various genes at the transcription level . The compound’s interaction with HDAC3 has been shown to reduce inflammatory response through the toll-like pathway .
Biochemical Pathways
The inhibition of HDAC3 by this compound affects several biochemical pathways. It has been shown to reduce apoptosis and neuroinflammation, and increase the expression of Akt, a protein kinase involved in cell survival pathways . Additionally, it has been suggested that the compound may be involved in the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
Biochemical Analysis
Biochemical Properties
(o-Aminophenyl)-hydroquinone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit Histone Deacetylase 3 (HDAC3), a key enzyme involved in gene regulation . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby preventing it from exerting its function .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways and gene expression. For example, it has been shown to reduce inflammation and apoptosis in cells, likely through its inhibitory effect on HDAC3 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits HDAC3, leading to increased levels of acetylated Histone 3, a marker of active gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to improve long-term neurological outcomes in animal models of stroke, suggesting that it may have long-term effects on cellular function .
Subcellular Localization
Given its known interactions with enzymes such as HDAC3, it is likely that it localizes to the nucleus where it can exert its effects on gene expression .
Properties
IUPAC Name |
2-(2-aminophenyl)benzene-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSQNDBCIKGZCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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